Cas no 479-73-2 (Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-)

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- structure
479-73-2 structure
Product Name:Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-
CAS No:479-73-2
MF:C19H17N3
MW:287.358383893967
CID:324948
PubChem ID:11293
Update Time:2025-04-19

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-
    • 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
    • pararosaniline
    • CHEMBL1368322
    • Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-
    • DTXSID5043845
    • NCGC00013110
    • Neuro_000010
    • NCIStruc2_000958
    • cid_11293
    • 4,4'-[(4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl]dianiline
    • NCGC00096231-01
    • NSC10460
    • NCI60_000112
    • MLS002701900
    • NS00005424
    • Para Magenta
    • Parasaniline
    • 4-((4-AMINOPHENYL)(4-IMINO-2,5-CYCLOHEXADIEN-1-YLIDENE)METHYL)BENZENAMINE
    • NCIStruc1_001010
    • Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidiene)methyl)-
    • AKOS022135417
    • C.I. Basic Red 9
    • 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene)methyl]aniline
    • 4-[(4-aminophenyl)-(4-azanylidenecyclohexa-2,5-dien-1-ylidene)methyl]aniline
    • pararosaniline free base
    • BDBM93926
    • AFAIELJLZYUNPW-UHFFFAOYSA-N
    • NCGC00013110-02
    • 479-73-2
    • ParaMagenta
    • Homolka's Base
    • SCHEMBL825929
    • CCG-36728
    • 4-(4,4'-diamino-benzhydrylidene)-cyclohexa-2,5-dienone-imine
    • Parafuchsin
    • .ALPHA.-(P-AMINOPHENYL)-.ALPHA.-(4-IMINO-2,5-CYCLOHEXADIEN-1-YLIDENE)-P-TOLUIDINE
    • CHEBI:75372
    • Q421256
    • NCI10460
    • 20N4C0M8NM
    • 4-((4-Aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)phenylamine
    • SMR001565485
    • [4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]phenyl]amine
    • Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-
    • UNII-20N4C0M8NM
    • Inchi: 1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2
    • InChI Key: AFAIELJLZYUNPW-UHFFFAOYSA-N
    • SMILES: NC1C=CC(=CC=1)/C(=C1/C=CC(C=C/1)=N)/C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 323.118925
  • Monoisotopic Mass: 323.118925
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.9
  • XLogP3: 3.3

Experimental Properties

  • Melting Point: 268-270 deg C (decomposes)
  • Boiling Point: 568.2°Cat760mmHg
  • Flash Point: 297.4°C
  • LogP: log Kow = -0.21

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- Related Literature

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD